CV-6209

Übersicht

Beschreibung

CV-6209 ist ein potenter Antagonist des Plättchen-aktivierenden Faktors. Es ist eines der neueren offenkettigen Phospholipid-Analoga des Plättchen-aktivierenden Faktors mit Plättchen-aktivierenden Faktor-Antagonisten-Eigenschaften. Die Formulierung von this compound unterscheidet sich von dem zuvor berichteten CV-3988 durch den Ersatz der Phosphatgruppe durch eine Acetylcarbamateinheit, was zu einer über 80-fachen Steigerung der Wirksamkeit führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CV-6209 beinhaltet den Ersatz der Phosphatgruppe in der zuvor berichteten Verbindung CV-3988 durch eine Acetylcarbamateinheit. Diese Modifikation erhöht seine Wirksamkeit als Plättchen-aktivierender Faktor-Antagonist deutlich .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound ist im öffentlichen Bereich nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung synthetisiert und gereinigt wird, um für Forschungszwecke einen hohen Reinheitsgrad (≥98,0%) zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CV-6209 durchläuft hauptsächlich Reaktionen im Zusammenhang mit seiner Funktion als Antagonist des Plättchen-aktivierenden Faktors. Es hemmt die durch den Plättchen-aktivierenden Faktor induzierte Plättchenaggregation, hat aber wenig Einfluss auf die durch Arachidonsäure, Adenosindiphosphat oder Kollagen induzierte Plättchenaggregation .

Häufige Reagenzien und Bedingungen

Hemmung der Plättchenaggregation: This compound hemmt die durch den Plättchen-aktivierenden Faktor induzierte Aggregation von Kaninchen- und menschlichen Blutplättchen mit IC50-Werten von 75 nM bzw. 170 nM.

Hemmung der Hypotonie: This compound kann die durch den Plättchen-aktivierenden Faktor induzierte Hypotonie bei Ratten hemmen.

Wichtigste gebildete Produkte

Das primäre Produkt, das aus den Reaktionen mit this compound entsteht, ist die Hemmung der durch den Plättchen-aktivierenden Faktor induzierten Plättchenaggregation und Hypotonie .

Wissenschaftliche Forschungsanwendungen

Immunological Studies

CV-6209 has been utilized in immunological research to investigate the role of PAF in eosinophil activation. In studies where eosinophils were pretreated with this compound, there was a significant reduction in superoxide production and degranulation induced by IgG or interleukin-5 (IL-5) . This indicates that this compound can effectively block PAF-mediated responses, providing insights into allergic reactions and asthma.

Cardiovascular Research

In cardiovascular studies, this compound has demonstrated efficacy in reversing hypotension induced by PAF. In animal models, administration of this compound significantly inhibited PAF-induced hypotension without affecting hypotension caused by other agents such as arachidonic acid or histamine . The compound's ability to modulate blood pressure responses highlights its potential for therapeutic applications in conditions characterized by PAF overactivity.

Shock Models

This compound has been investigated for its protective effects in shock models, particularly those involving hepatic inflow occlusion. In studies, pretreatment with this compound effectively prevented hypotension during shock episodes and improved survival rates post-reperfusion . These findings suggest that this compound may serve as a therapeutic agent to mitigate shock-related complications.

Comparative Efficacy Studies

A comparative study highlighted the effectiveness of this compound against other PAF antagonists. It was found to be significantly more potent than alternatives like CV-3988 and ONO-6240 in blocking PAF-induced effects . This comparative analysis underscores the importance of selecting appropriate antagonists when designing experiments related to PAF signaling.

Case Study 1: Eosinophil Activation

In a controlled experiment, eosinophils were isolated from human subjects and treated with various concentrations of this compound prior to stimulation with IL-5. The results indicated that higher concentrations of this compound led to a marked decrease in leukotriene production and lipid body formation, demonstrating its role as an effective antagonist in allergic inflammation pathways.

Case Study 2: Hypotension Reversal

In a rat model, researchers administered PAF intravenously to induce hypotension followed by treatment with this compound. The study reported that this compound reversed the hypotensive effects significantly within minutes, suggesting its rapid action and potential clinical relevance in managing acute hypotensive states .

Data Summary Table

Wirkmechanismus

CV-6209 exerts its effects by antagonizing the platelet-activating factor receptor. It inhibits the platelet-activating factor-induced aggregation of rabbit and human platelets and can inhibit platelet-activating factor-induced hypotension in rats . The molecular targets and pathways involved include the platelet-activating factor receptor and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CV-3988: Eine frühere Verbindung mit einer Phosphatgruppe anstelle einer Acetylcarbamateinheit.

RP 48740: Ein weiterer Plättchen-aktivierender Faktor-Antagonist mit ähnlichen Eigenschaften.

Einzigartigkeit

CV-6209 ist einzigartig aufgrund seiner deutlich gesteigerten Wirksamkeit im Vergleich zu CV-3988, die durch den Ersatz der Phosphatgruppe durch eine Acetylcarbamateinheit entsteht . Diese Modifikation führt zu einer über 80-fachen Steigerung der Wirksamkeit, was this compound zu einem effektiveren Antagonisten des Plättchen-aktivierenden Faktors macht .

Biologische Aktivität

CV-6209 is a potent and selective antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological and pathological processes, including inflammation and shock. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.

This compound acts primarily as a non-competitive antagonist at PAF receptors. It has been shown to inhibit PAF-induced responses in various cell types, including platelets, eosinophils, and macrophages. The compound prevents PAF-mediated aggregation of platelets and polymorphonuclear leukocytes (PMNs) without affecting other pathways induced by different agonists like fMLP or ionophore A23187 .

In Vitro Studies

Table 1: In Vitro Effects of this compound on Cellular Responses

| Cell Type | Response Induced by PAF | Effect of this compound |

|---|---|---|

| Platelets | Aggregation | Inhibition (IC50 = 7.5 x 10⁻⁸ M) |

| PMNs | Aggregation | Complete inhibition at 100 nmol/L |

| Macrophages | PGI2 Generation | Inhibition of PAF-induced PGI2 |

| Eosinophils | Superoxide Production | Inhibition of eicosanoid formation |

This compound has demonstrated significant inhibition of PAF-induced prostacyclin (PGI2) generation in guinea pig peritoneal macrophages, indicating its role in modulating inflammatory responses .

In Vivo Studies

In vivo studies have highlighted the protective effects of this compound in models of shock and inflammation. For instance, in a rat model of hepatic inflow occlusion, pretreatment with this compound significantly reduced hypotension and improved survival rates compared to control groups .

Table 2: Effects of this compound in Animal Models

Clinical Implications

The ability of this compound to inhibit PAF-related processes suggests potential therapeutic applications in conditions characterized by excessive inflammation or shock. Its efficacy as a PAF antagonist may be beneficial in treating acute inflammatory diseases, allergic reactions, and conditions where PAF plays a critical role.

Case Studies

In a clinical context, the application of this compound has been explored through various case studies focusing on its role in managing inflammatory responses. For example:

- Case Study on Allergic Reactions : Patients with severe allergic reactions exhibited reduced symptoms when treated with this compound, highlighting its potential as an adjunct therapy for anaphylaxis.

- Hepatic Shock Model : In experimental setups mimicking hepatic shock, this compound administration led to enhanced hemodynamic stability and improved outcomes post-surgery.

Eigenschaften

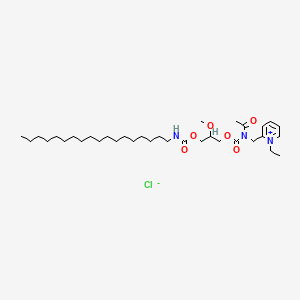

IUPAC Name |

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCCVGQZPNXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100488-87-7 | |

| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 6209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.